
(Z)-2-(4-chlorophenyl)sulfonyl-3-(4-methylsulfanylphenyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-2-(4-chlorophenyl)sulfonyl-3-(4-methylsulfanylphenyl)prop-2-enenitrile” is a chemical compound with the molecular formula C16H12ClNO2S2 . It has a molecular weight of 349.85 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H12ClNO2S2 . This indicates that it contains 16 carbon atoms, 12 hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and two sulfur atoms .Applications De Recherche Scientifique
Sulfonamides in Drug Discovery and Environmental Applications
Sulfonamides A Patent Review (2008 – 2012)
Sulfonamides, including those with chlorophenyl groups, have been pivotal in the development of various drugs with applications ranging from antimicrobial to antitumor activities. Recent patents emphasize innovations in sulfonamide carbonic anhydrase inhibitors (CAIs) targeting specific disease pathways, showcasing the versatility of sulfonamides in therapeutic development. Such advancements underline the structural motif's potential in generating novel treatments for diseases like glaucoma and cancer (Carta, Scozzafava, & Supuran, 2012).
Chlorophenols in Environmental Degradation
Degradation of Chlorinated Phenols by Zero Valent Iron and Bimetals of Iron A Review
Chlorophenols, which include compounds with chlorophenyl groups, are recognized for their environmental toxicity. Research on the degradation of chlorophenols through zero valent iron and bimetallic systems has been comprehensive, highlighting methods to mitigate their impact. Such studies are crucial for environmental protection efforts, addressing the removal of toxic compounds from water sources (Gunawardana, Singhal, & Swedlund, 2011).
Synthesis and Applications of Sulfobetaine Derivatives
Developments on Synthesis and Applications of Sulfobetaine Derivatives A Brief Review
Sulfobetaine derivatives, related to sulfonamides in their sulfur-containing structures, have demonstrated significant industrial and biomedical applications. Their properties, such as high hydrophilicity and antifouling capacities, make them suitable for use in diverse fields, including biomedicine and membrane technology. This review showcases the broad application potential of sulfobetaines and their derivatives, underscoring the innovative approaches to utilizing sulfur (VI)-containing motifs for advanced material development (Ningrum et al., 2021).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-3-(4-methylsulfanylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S2/c1-21-14-6-2-12(3-7-14)10-16(11-18)22(19,20)15-8-4-13(17)5-9-15/h2-10H,1H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVGJQMAIHVUIM-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-chlorophenyl)sulfonyl-3-(4-methylsulfanylphenyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2513860.png)
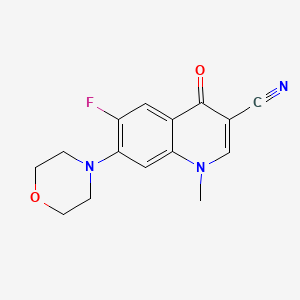
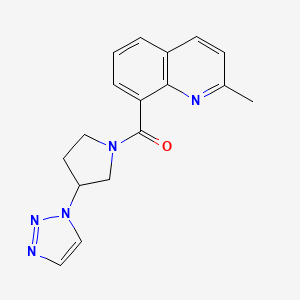
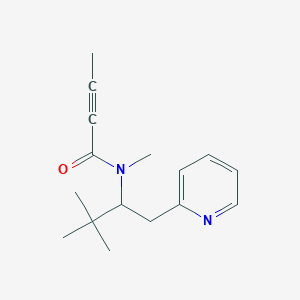
![6-[4-(6-Hydroxy-1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-1,3-benzodioxol-5-ol](/img/structure/B2513867.png)
![2-(4-benzhydrylpiperazino)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2513868.png)
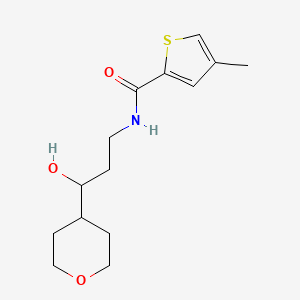
![1-butyl-4-(4-ethoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2513870.png)
![4-[1-(2-Chloropropanoyl)piperidin-3-yl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B2513872.png)
![3-(2,2-Difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)propanoic acid](/img/structure/B2513875.png)

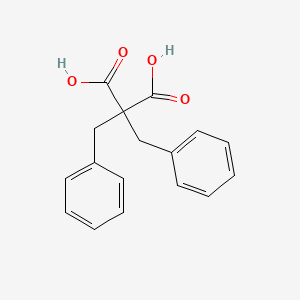
![4-[4-(2-Fluorophenyl)piperazino]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2513880.png)
